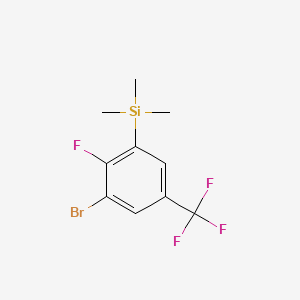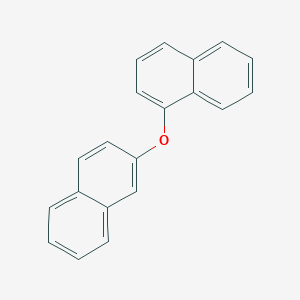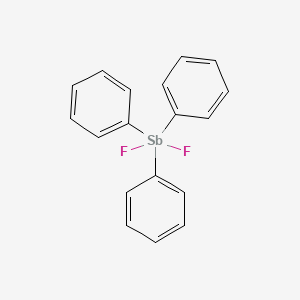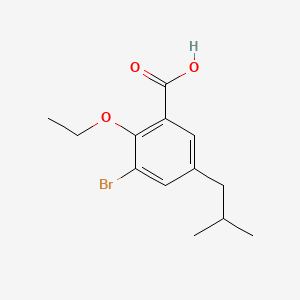
3-Bromo-2-ethoxy-5-isobutylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-ethoxy-5-isobutylbenzoic acid is an organic compound with the molecular formula C13H17BrO3 It is a derivative of benzoic acid, characterized by the presence of a bromine atom, an ethoxy group, and an isobutyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-5-isobutylbenzoic acid typically involves the bromination of 2-ethoxy-5-isobutylbenzoic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The ethoxy and isobutyl groups are introduced through alkylation reactions, where ethyl and isobutyl halides react with the corresponding benzoic acid derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The final product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-ethoxy-5-isobutylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxybenzoic acids.
Esterification Products: Ethyl and isobutyl esters.
Amidation Products: Amides of this compound.
Applications De Recherche Scientifique
3-Bromo-2-ethoxy-5-isobutylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-ethoxy-5-isobutylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine atom and other functional groups play a crucial role in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxybenzoic Acid: Lacks the bromine and isobutyl groups, making it less reactive in certain substitution reactions.
3-Bromo-2-methoxybenzoic Acid: Similar structure but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
5-Isobutyl-2-methoxybenzoic Acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
3-Bromo-2-ethoxy-5-isobutylbenzoic acid is unique due to the combination of bromine, ethoxy, and isobutyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H17BrO3 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
3-bromo-2-ethoxy-5-(2-methylpropyl)benzoic acid |
InChI |
InChI=1S/C13H17BrO3/c1-4-17-12-10(13(15)16)6-9(5-8(2)3)7-11(12)14/h6-8H,4-5H2,1-3H3,(H,15,16) |
Clé InChI |
LWECJRXNWZVNLB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


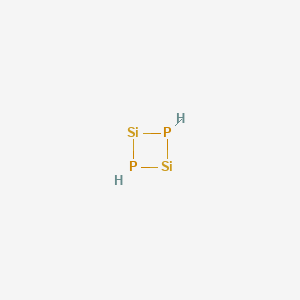
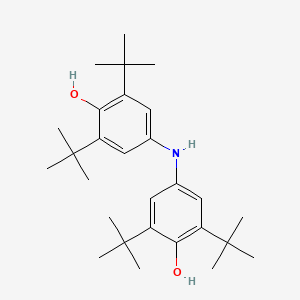
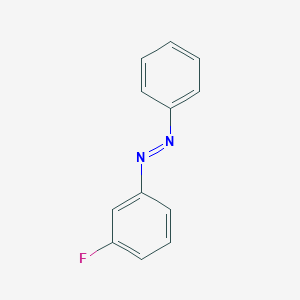
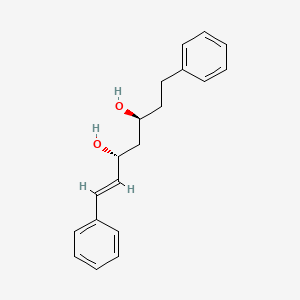

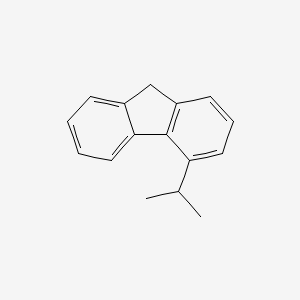
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
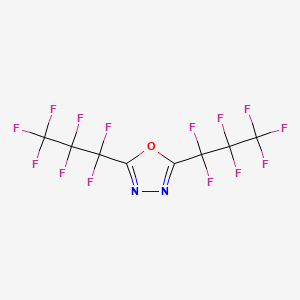
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
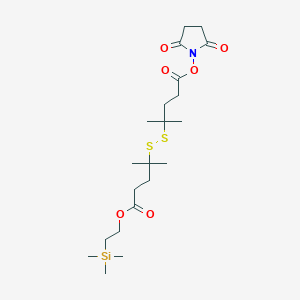
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
